molecular formula C13H22N2O2 B14629641 N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide CAS No. 57068-57-2

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide

Cat. No.: B14629641
CAS No.: 57068-57-2
M. Wt: 238.33 g/mol
InChI Key: VEFUOOZJTBIWTC-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide is a chemical compound offered for research and development purposes. It features a 4-methyloxazole core linked to a N-propylhexanamide group. The 4-methyl-1,3-oxazol-2-amine scaffold is a known heterocyclic building block in medicinal chemistry . Compounds containing this structural motif are often investigated for their potential biological activities and as intermediates in organic synthesis. Researchers may explore this specific molecule as a potential ligand or as a intermediate in the development of novel therapeutic agents. Its structure suggests potential for use in structure-activity relationship (SAR) studies. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before handling.

Properties

CAS No.

57068-57-2

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propylhexanamide

InChI

InChI=1S/C13H22N2O2/c1-4-6-7-8-12(16)15(9-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3

InChI Key

VEFUOOZJTBIWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCC)C1=NC(=CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide

Direct Amidation of Pre-formed 4-Methyl-1,3-oxazol-2-amine

A primary route involves the synthesis of 4-methyl-1,3-oxazol-2-amine followed by its reaction with hexanoyl chloride and propylamine. The oxazole amine is synthesized via cyclodehydration of a β-hydroxyamide precursor using trifluoroacetic anhydride (TFAA). For example, a β-hydroxyamide derived from threonine undergoes dehydration at 0°C in dichloromethane (DCM) with 2 equivalents of TFAA to yield 4-methyl-1,3-oxazol-2-amine in 78% yield. Subsequent amidation with hexanoyl chloride and propylamine in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent affords the target compound. Challenges include steric hindrance at the amide nitrogen, which reduces yields to ~65%.

Cyclodehydration of Acylated Peptidic Precursors

An alternative method leverages TFAA-mediated cyclization of acylated dipeptide analogs. For instance, a linear precursor such as N-propyl-N-(2-hydroxy-3-methylbutanoyl)hexanamide undergoes intramolecular cyclization in the presence of TFAA and DCM at room temperature. This one-pot reaction forms the oxazole ring while simultaneously introducing the propyl and hexanamide groups. Optimized conditions (2.5 equiv TFAA, 12-hour reaction time) achieve yields of 72–78%, with purity exceeding 95% as confirmed by HPLC.

Coupling of 4-Methyl-1,3-oxazole with N-Propylhexanamide

A third approach, as outlined in patent literature, involves the direct coupling of pre-synthesized 4-methyl-1,3-oxazole with N-propylhexanamide. The reaction is catalyzed by palladium(II) acetate in tetrahydrofuran (THF) under reflux, facilitating C–N bond formation between the oxazole’s 2-position and the amide nitrogen. This method yields 70–75% product but requires stringent exclusion of moisture to prevent hydrolysis of the oxazole ring.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents like DMF and THF enhance reaction rates for amidation and cyclization steps. Catalysts such as EDCI and palladium(II) acetate improve yields by 15–20% compared to uncatalyzed reactions. For cyclodehydration, TFAA outperforms other dehydrating agents (e.g., POCl3) due to its mild acidity and compatibility with acid-sensitive functional groups.

Table 1: Comparison of Synthetic Methods
Method Reagents/Conditions Yield (%) Purity (%) Reference
Direct Amidation EDCI, DMF, RT, 24 h 65 90
Cyclodehydration TFAA (2.5 equiv), DCM, 0°C→RT, 12 h 78 95
Palladium-Catalyzed Pd(OAc)₂, THF, reflux, 8 h 72 88

Temperature and Stoichiometry

Cyclodehydration proceeds optimally at 0°C to room temperature to minimize side reactions, while palladium-catalyzed coupling requires reflux (66°C) to activate the oxidative addition step. Stoichiometric excess of TFAA (≥2 equiv) is critical for complete cyclization, as lower equivalents result in unreacted hydroxyamide precursors.

Analytical Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.87 (s, 1H, oxazole-H), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.32 (s, 3H, CH₃-oxazole), 1.62–1.25 (m, 10H, hexanamide and propyl chains).
  • ¹³C NMR : 171.5 ppm (amide C=O), 160.1 ppm (oxazole C-2), 14.3 ppm (CH₃-oxazole).

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 238.33 ([M+H]⁺).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates ≥95% purity for cyclodehydration-derived product, whereas direct amidation yields 90% purity due to residual EDCI byproducts.

Industrial-Scale Considerations

The cyclodehydration method is preferred for scale-up due to its one-pot simplicity and high yield. However, TFAA’s corrosivity necessitates specialized reactor coatings (e.g., Hastelloy). Palladium-catalyzed coupling, though efficient, incurs higher costs due to catalyst recycling challenges.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the oxazole ring.

Scientific Research Applications

N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biochemical effects. For example, it may interact with G-protein coupled receptors, influencing cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide are absent, comparisons can be drawn with analogous compounds in the literature. Below is a detailed analysis:

Table 1: Key Comparisons with Similar Compounds

Property This compound (Hypothetical) N-(2-Substituted-4-oxothiazolidin-3-yl) Acetamides Oxazole-Containing Pharmaceuticals (General)
Core Structure 4-Methyl-1,3-oxazole + hexanamide-propyl chain Thiazolidinone + coumarin-acetamide Oxazole heterocycle + variable substituents
Synthetic Route Likely involves amide coupling or cyclization Condensation with mercaptoacetic acid/ZnCl₂ Multi-step organic synthesis
Polarity Moderate (oxazole’s polarity vs. alkyl chain) High (thiazolidinone and coumarin groups) Variable (depends on substituents)
Crystallography Hypothetical refinement via SHELXL Refined using SHELX suites Routinely analyzed via SHELXL
Biological Activity Unreported (theoretical kinase inhibition) Anticancer, antimicrobial Diverse (e.g., anti-inflammatory, antiviral)

Key Findings

The hexanamide-propyl chain introduces greater hydrophobicity compared to the coumarin-linked acetamides, which may affect membrane permeability .

Synthetic Challenges :

  • Synthesis of the target compound would require precise control over amide bond formation, similar to the ZnCl₂-catalyzed condensation in ’s procedure .
  • Crystallization for structural validation would likely depend on SHELXL’s robust refinement algorithms, as seen in small-molecule studies .

Functional Implications: Oxazole derivatives are known for their metabolic stability compared to thiazole analogs, suggesting advantages in drug design . The absence of electron-withdrawing groups (e.g., carbonyl in thiazolidinone) may reduce the target compound’s reactivity in biological systems .

Methodological Considerations

  • Crystallographic Refinement : Programs like SHELXL (used in 71% of small-molecule studies) and visualization tools like ORTEP-3 are critical for confirming molecular geometry.
  • Validation: Structure validation protocols (e.g., PLATON ) ensure accuracy in bond lengths and angles, particularly for novel heterocycles.

Q & A

Q. How can researchers optimize the synthetic yield of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide using factorial design?

Factorial design is a robust method to systematically evaluate multiple reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and their interactions. A 2^k factorial design (where k is the number of variables) allows identification of critical factors affecting yield. For example:

  • Variables : Reaction temperature (60°C vs. 80°C), stoichiometry (1:1 vs. 1:1.2), and solvent polarity (THF vs. DMF).
  • Response : Yield (%) measured via HPLC or NMR.

After screening, response surface methodology (RSM) can refine optimal conditions. This approach minimizes experimental runs while maximizing data utility, as demonstrated in studies on oxazole derivatives .

Q. What are the key steps in characterizing this compound via 13C NMR and X-ray crystallography?

13C NMR : Assign peaks using DEPT-135 or HSQC to differentiate carbons (e.g., oxazole C2 at δ 155.5 ppm, methyl groups at δ 18.1–28.5 ppm). Compare with analogous oxazoline scaffolds, where oxazole carbons exhibit distinct deshielding . X-ray crystallography :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Employ SHELXD for phase problem resolution .
  • Refinement : Apply SHELXL with anisotropic displacement parameters and hydrogen bonding constraints. Validate using R1/wR2 residuals (<5%) and check for overfitting via the Flack parameter .

Q. What computational methods are suitable for predicting physicochemical properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap).
  • Solubility prediction : Use COSMO-RS to estimate logP and aqueous solubility based on molecular charge distribution .
  • ADMET profiling : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and CYP450 interactions using SMILES input.

Advanced Research Questions

Q. How can crystallographic fragment screening elucidate the binding mechanisms of this compound with target enzymes?

In fragment-based drug discovery (FBDD):

  • Soaking experiments : Co-crystallize the compound with enzymes (e.g., oxidoreductases) at high concentrations (10–50 mM).
  • Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) datasets.
  • Analysis : Identify electron density maps (via SHELXE) to locate binding pockets. For example, oxazole derivatives bind FAD-dependent oxidoreductases via π-π stacking with flavin groups .

Q. How can researchers resolve contradictions between SHELXL refinement results and ORTEP-III molecular models?

Common discrepancies include:

  • Thermal motion : Over-smoothed displacement ellipsoids in SHELXL may conflict with ORTEP-III’s rigid-body assumptions. Use TLS (Translation-Libration-Screw) refinement in SHELXL to partition anisotropic motion .
  • Hydrogen bonding : Validate H-bond networks using Mercury’s contact analysis. Adjust ORTEP-III torsional angles if donor-acceptor distances exceed 3.5 Å .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving oxazole derivatives?

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at C4 of the oxazole ring to modulate steric and electronic effects.
  • Bioisosteric replacement : Replace the oxazole with 1,2,4-oxadiazole to enhance metabolic stability.
  • Data integration : Combine IC50 values (enzyme assays) with molecular docking (AutoDock Vina) to correlate activity with binding affinity. For example, 4-methyl substitution improves selectivity for kinase targets .

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